molecular formula C13H13F3N4O5S B2587756 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034521-51-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2587756
CAS No.: 2034521-51-0
M. Wt: 394.33
InChI Key: UXPLJPVSJULVEI-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with dimethoxy groups at positions 4 and 4. The methylene bridge links the triazine ring to a benzenesulfonamide moiety bearing a trifluoromethoxy (-OCF₃) group at the para position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, bioconjugation, and materials science.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O5S/c1-23-11-18-10(19-12(20-11)24-2)7-17-26(21,22)9-5-3-8(4-6-9)25-13(14,15)16/h3-6,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPLJPVSJULVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound featuring a triazine moiety, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazine Ring : The 4,6-dimethoxy-1,3,5-triazine core contributes to its heterocyclic nature.
  • Sulfonamide Group : This functional group is known for its biological activity, particularly in antimicrobial agents.
  • Trifluoromethoxy Group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Mechanism : The triazine derivatives showed inhibition of reverse transcriptase (RT), which is crucial for retroviral replication. Compounds with specific substitutions on the triazine ring demonstrated enhanced activity against viral strains .

Antibacterial Activity

The sulfonamide component suggests potential antibacterial properties:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups has been linked to increased antibacterial activity .

Anticancer Activity

The compound's structural framework may also confer anticancer properties:

  • Cell Line Studies : Research indicates that related triazine compounds can induce apoptosis in cancer cell lines by interacting with specific protein targets . The structure–activity relationship (SAR) analyses revealed that modifications on the phenyl ring significantly affect cytotoxicity.

Study 1: Antiviral Efficacy

A study published in MDPI evaluated a series of triazine derivatives for their antiviral activity. The most potent compounds displayed EC50 values in the low micromolar range against HIV . The study highlighted how specific substitutions at the C-2 and N-3 positions of the triazine scaffold could enhance antiviral efficacy.

Study 2: Antibacterial Properties

Research conducted on sulfonamide derivatives indicated that certain modifications led to improved antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a dilution method to assess minimum inhibitory concentrations (MICs) .

Data Tables

Biological Activity Activity Type Effectiveness Reference
AntiviralHIV InhibitionEC50 ~ 0.20 μM
AntibacterialGram-negativeMIC ~ 10 μg/mL
AnticancerCell ApoptosisIC50 < 10 μM

Scientific Research Applications

Organic Synthesis

Amide and Ester Formation
The compound is primarily recognized for its role as a coupling agent in the formation of amides and esters. It operates by activating carboxylic acids, facilitating their reaction with amines or alcohols. This method is particularly advantageous for synthesizing compounds that are sterically hindered or difficult to couple using traditional methods.

Table 1: Comparison of Coupling Agents

Coupling Agent Advantages Limitations
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamideEfficient for sterically hindered substrates; mild reaction conditionsRequires careful handling due to toxicity
Dicyclohexylcarbodiimide (DCC)Widely used; effective for many reactionsProduces toxic by-products; requires additional purification
1-Hydroxybenzotriazole (HOBt)Reduces side reactions; enhances yieldMore expensive; limited to certain substrates

Medicinal Chemistry

Antiviral and Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit promising antiviral and anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines and viral infections.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of triazine derivatives on cancer cell lines (HCT-116, HeLa, MCF-7), several compounds exhibited IC50 values below 100 µM, indicating significant anticancer potential. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazine ring enhance biological activity .

Environmental Applications

Pesticide Development
The compound's ability to act as a herbicide has been explored in agricultural research. Its application in developing environmentally friendly pesticides could reduce reliance on traditional chemical agents that pose risks to human health and ecosystems.

Table 2: Environmental Impact Assessment

Compound Application Environmental Impact
This compoundHerbicide formulationLower toxicity compared to conventional pesticides
GlyphosateHerbicideHigh toxicity; persistent in the environment
ImidaclopridInsecticidePotentially harmful to non-target species

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is structurally related to triazine-based coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Key Structural Features Reactivity & Solubility Primary Applications
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide - Triazine core with dimethoxy groups
- Benzenesulfonamide + trifluoromethoxy substituent
- High lipophilicity (due to -OCF₃)
- Moderate solubility in polar aprotic solvents
- Bioconjugation
- Specialty polymer synthesis
DMTMM - Triazine core + morpholinium chloride - High reactivity in DMF/water mixtures
- Water-soluble salt form
- Amide bond formation
- Cellulose nanomaterial functionalization
CDMT/N-methylmorpholine (NMM) - Chloro-triazine + morpholine - Requires NMM as base
- Solvent-dependent (optimal in THF)
- Peptide synthesis
- Hydrogel crosslinking
EDC/NHS - Carbodiimide + N-hydroxysuccinimide - Hydrolysis-prone in aqueous media
- Requires NHS for stability
- Protein crosslinking
- Collagen modification

Reactivity and Efficiency

  • Solvent Compatibility : DMTMM exhibits superior efficiency in polar aprotic solvents like dimethylformamide (DMF), whereas the trifluoromethoxy group in the target compound may enhance compatibility with fluorinated solvents, broadening its utility in hydrophobic systems .
  • Crosslinking Applications : Compared to EDC/NHS, which is widely used in protein crosslinking, the target compound’s trifluoromethoxy group could reduce hydrolysis rates, enabling longer reaction windows in aqueous environments .

Functional Advantages

  • Stability : The trifluoromethoxy group confers oxidative and metabolic stability, advantageous in pharmaceutical applications .
  • Versatility: The sulfonamide moiety allows for dual functionality—acting as both a coupling agent and a hydrogen-bond donor, useful in designing self-assembled materials .

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